2,3-diamino-7-methyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile
Overview
Description
2,3-diamino-7-methyl-1-thioxo-1,2,5,6,7,8-hexahydro-2,7-naphthyridine-4-carbonitrile is a useful research compound. Its molecular formula is C10H13N5S and its molecular weight is 235.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.08916661 g/mol and the complexity rating of the compound is 467. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activity
A study explored the antiproliferative activity of N-substituted 2,4-diamino-5-aryl-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitriles, related compounds to 2,3-diamino-7-methyl-1-thioxo-hexahydro-2,7-naphthyridine-4-carbonitrile. It was found that substituents in specific positions of the naphthyridine ring significantly influenced the biological activity, which could be applicable in developing antiproliferative agents (Bardasov et al., 2020).
Synthesis and Structural Studies
Another study focused on the synthesis of pyrrolo[2,3-c]2,7-naphthyridine derivatives through a cascade heterocyclization reaction involving compounds similar to 2,3-diamino-7-methyl-1-thioxo-hexahydro-2,7-naphthyridine-4-carbonitrile. These derivatives' structures were confirmed by X-ray crystallographic study, highlighting their potential in chemical synthesis and structural analysis (Tverdokhlebov et al., 2004).
Antimicrobial and Antifungal Agents
Derivatives of naphthyridine compounds, including those structurally related to 2,3-diamino-7-methyl-1-thioxo-hexahydro-2,7-naphthyridine-4-carbonitrile, have been synthesized and evaluated for their antimicrobial and antifungal activities. This research demonstrates the potential application of these compounds in developing new antimicrobial and antifungal agents (Al-Omran et al., 2002).
Corrosion Inhibition
A study on naphthyridine derivatives, including similar structures to 2,3-diamino-7-methyl-1-thioxo-hexahydro-2,7-naphthyridine-4-carbonitrile, revealed their effectiveness as corrosion inhibitors for steel in acidic environments. This suggests their potential application in industrial corrosion protection (Ansari & Quraishi, 2015).
Protein Tyrosine Kinase Inhibition
Research on 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, structurally related to the chemical , showed potent inhibitory effects on protein tyrosine kinases. This indicates the possibility of using similar naphthyridine derivatives in targeted cancer therapies (Thompson et al., 2000).
Properties
IUPAC Name |
2,3-diamino-7-methyl-1-sulfanylidene-6,8-dihydro-5H-2,7-naphthyridine-4-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14-3-2-6-7(4-11)9(12)15(13)10(16)8(6)5-14/h2-3,5,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCWKHNWMHUMAA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=S)N(C(=C2C#N)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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